octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate
CAS No.:
Cat. No.: VC14541404
Molecular Formula: C18H25NO3
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25NO3 |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-methoxybenzoate |
| Standard InChI | InChI=1S/C18H25NO3/c1-21-16-9-7-14(8-10-16)18(20)22-13-15-5-4-12-19-11-3-2-6-17(15)19/h7-10,15,17H,2-6,11-13H2,1H3 |
| Standard InChI Key | VXDPQMMZUVIUEI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)OCC2CCCN3C2CCCC3 |
Introduction
Octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of esters, specifically featuring a quinolizidine ring and a 4-methoxybenzoate moiety. The quinolizidine framework is a bicyclic structure known for its presence in various natural products and synthetic pharmaceuticals, contributing to its biological properties.
Structural Components
The compound's structure includes:
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Quinolizidine Ring: A bicyclic structure that contributes to the compound's biological properties.
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4-Methoxybenzoate Moiety: This functional group suggests potential interactions with biological targets, making it a subject of interest in drug development.
Synthesis
The synthesis of octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate typically involves multiple steps, starting with precursors such as 1,2,3,4-tetrahydroquinoline. The process includes alkylation and subsequent reactions to form the final product. Key techniques in the synthesis include careful control of reaction conditions to optimize yield and purity.
Potential Applications
Octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Research into this compound may yield insights into improved efficacy and safety profiles for drugs.
Research Findings
While detailed pharmacodynamics and pharmacokinetics of octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate are not fully elucidated, compounds with similar quinolizidine structures have shown activity against certain types of cancer cells or pathogens. Further studies are required to clarify its mechanism of action and biological effects.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate | CHNO | Quinolizidine ring and 4-methoxybenzoate moiety |
| (1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate | Not specified | Trifluoromethyl group enhancing lipophilicity |
| Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- | Not specified | Benzamide core with chloro and methoxy substituents |
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